molecular formula C7H4BrN3O2 B2840461 5-Bromo-3-nitro-1H-indazole CAS No. 921609-47-4

5-Bromo-3-nitro-1H-indazole

Cat. No.: B2840461
CAS No.: 921609-47-4
M. Wt: 242.032
InChI Key: GNKAEVBTKRALDH-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-1H-indazole ( 921609-47-4) is a high-purity chemical building block specializing in synthetic organic and medicinal chemistry research. This compound features a molecular formula of C7H4BrN3O2 and a molecular weight of 242.03 . It serves as a versatile precursor for synthesizing more complex molecules, particularly in constructing indazole-based scaffolds for pharmaceutical applications . The indazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities . Research indicates that nitro-substituted indazoles, in particular, are investigated as powerful inhibitors of nitric oxide synthase (NOS) isoforms . These enzymes are significant therapeutic targets, and such inhibitors hold promise for application in neurological disorders . The bromo and nitro functional groups on the indazole ring offer distinct sites for further synthetic modification via cross-coupling and substitution reactions, enabling the exploration of structure-activity relationships . This product is strictly for research and development purposes. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storing sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKAEVBTKRALDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Nitro 1h Indazole and Its Derivatives

Direct Halogenation Strategies

Direct halogenation of the indazole ring is a fundamental approach to introduce a bromine atom. The regioselectivity of this reaction is paramount and is heavily influenced by the choice of brominating agent and the reaction conditions.

Regioselective Bromination of 1H-Indazole Precursors

The introduction of a bromine atom at a specific position on the 1H-indazole ring is a critical step in the synthesis of many derivatives. Research has demonstrated that direct bromination can be achieved with high regioselectivity. For instance, the C7 position of 4-substituted 1H-indazoles has been successfully brominated in a direct and efficient manner. nih.govrsc.org This regioselectivity is often guided by the existing substituents on the indazole ring. Computational studies, such as those performed on 4-sulfonamido-1H-indazoles, have been used to predict the reactivity and regioselectivity of the bromination reaction. nih.gov In other cases, bromination can be directed to the C3 position. chim.it

Influence of Brominating Agents and Reaction Conditions

The choice of brominating agent and the reaction conditions play a crucial role in the outcome of the halogenation. N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective introduction of a bromine atom at the C3 position of the indazole system. chim.it The reaction can be carried out in various solvents such as acetonitrile, dichloromethane, chloroform (B151607), and methanol. chim.it Alternative brominating agents like dibromohydantoin (DBDMH) have also been used, particularly in ultrasound-assisted reactions, which can offer rapid and efficient bromination at the C3 position. nih.govrsc.orgresearchgate.net The use of molecular bromine (Br₂) in acetic acid is a more traditional method for preparing 3-halogenated-2H-indazoles. nih.gov The reaction temperature and the presence of catalysts or additives can also significantly impact the yield and selectivity of the bromination. For example, some methods employ visible-light photoredox catalysis in the presence of a photocatalyst like erythrosine. chim.it

Table 1: Influence of Brominating Agents on Indazole
Brominating AgentPosition of BrominationReaction ConditionsReference
N-Bromosuccinimide (NBS)C3Various solvents (MeCN, CH₂Cl₂, CHCl₃, MeOH) chim.it
Dibromohydantoin (DBDMH)C3Ultrasound-assisted nih.govrsc.orgresearchgate.net
Bromine (Br₂)C3Acetic acid nih.gov
N-Bromosuccinimide (NBS)C7On 4-substituted 1H-indazoles nih.gov

Nitro Group Introduction and Functionalization

The introduction and subsequent transformation of the nitro group are key steps in the synthesis of nitro-containing indazoles like 5-Bromo-3-nitro-1H-indazole.

Nitration of Indazole Derivatives

The nitration of the indazole ring is typically achieved using nitrating agents under controlled conditions. A common method involves the use of a mixture of concentrated nitric acid in sulfuric acid at low temperatures (e.g., 0–5°C). The regioselectivity of nitration is influenced by the directing effects of existing substituents on the indazole ring. For instance, a methyl group at position 6 can direct nitration to the adjacent position 5.

More recent methods have explored site-selective C-H nitration. For example, the C7 position of 2H-indazoles has been selectively nitrated using iron(III) nitrate. rsc.org Radical C3-nitration of 2H-indazoles has also been achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen. chim.it Palladium-catalyzed direct C-H nitration has been developed for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org

Reductive and Oxidative Transformations of the Nitro Moiety

The nitro group is a versatile functional group that can be readily transformed into other functionalities, expanding the synthetic utility of nitro-indazoles. Reduction of the nitro group to an amino group is a common transformation. tandfonline.com This can be achieved using various reducing agents, such as iron metal in the presence of ammonium (B1175870) chloride or anhydrous stannous chloride (SnCl₂) in different alcohols. tandfonline.comgoogle.com However, the reduction of nitroindazoles with SnCl₂ in ethanol (B145695) can sometimes lead to the formation of alkoxy-substituted aminoindazoles as byproducts. tandfonline.com

Catalytic hydrogenation is another effective method for the reduction of nitro groups. tandfonline.com The resulting amino group can then undergo further reactions, such as diazotization followed by displacement with various nucleophiles. google.com Oxidative transformations of the indazole ring itself, such as direct oxidative arylation, have also been reported, which can be influenced by the presence and position of a nitro group. researchgate.net

Multi-Step Synthesis Approaches

The synthesis of this compound often involves a multi-step sequence. A common strategy is to first introduce the nitro group and then perform the bromination. For example, 5-nitro-1H-indazole can be used as a starting material, which is then brominated to yield 3-bromo-5-nitro-1H-indazole. google.com One patented process describes the dropwise addition of a bromine solution to a DMF solution of 5-nitro-1H-indazole to achieve this transformation with a high yield. google.com

Alternatively, a halogen can be introduced first, followed by nitration. For instance, 3-iodo-6-nitro-indazole can be prepared by reacting 6-nitroindazole (B21905) with iodine in the presence of a base. google.com The synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole involves iodination followed by nitration, where the methyl group at position 6 directs the nitration to the 5-position.

Strategies Involving Protected Indazole Intermediates (e.g., N1-Boc-Protected Analogs)

The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to control regioselectivity and improve yields during the synthesis of indazole derivatives. The N1-Boc-protected analog of this compound serves as a versatile intermediate for further modifications. calpaclab.com

For instance, the synthesis can commence with the protection of an indazole precursor, followed by bromination and nitration, or vice-versa. The Boc group can be introduced by reacting the indazole with di-tert-butyl dicarbonate. mdpi.com This protection prevents unwanted side reactions at the N1 position during subsequent functionalization steps.

However, studies have shown that in some cases, such as the Suzuki cross-coupling of N-Boc protected 3-iodo-5-nitroindazole, the protecting group can be unexpectedly cleaved. mdpi.com For example, the vinylation of N-Boc-3-iodo-5-nitroindazole resulted in a low yield of the desired product, with the major product being the deprotected 3-iodo-5-nitro-1H-indazole. mdpi.com This suggests that the electron-withdrawing nature of the nitro group can render the N-Boc group labile under certain reaction conditions. mdpi.com

Sequential Functionalization of the Indazole Core

A primary route to this compound involves the sequential introduction of the bromo and nitro groups onto the indazole scaffold. chim.it A common starting material is 5-nitro-1H-indazole, which can be brominated at the C3 position. google.com

A patented process describes the bromination of 5-nitro-1H-indazole using a bromine solution in N,N-dimethylformamide (DMF) to yield 3-bromo-5-nitro-1H-indazole with a high yield of 95%. google.com This method is highlighted for its mild reaction conditions and suitability for industrial production. google.com

Alternatively, bromination can be achieved using N-bromosuccinimide (NBS). chim.it The choice of solvent and reaction conditions can influence the regioselectivity of the bromination. chim.it Following bromination, nitration can be carried out, although the order of these steps can be reversed. For example, bromination of 4-nitroindazole has been reported using bromine in a mixture of acetic acid and chloroform. chim.it

Cross-Coupling Reactions for Advanced Derivatization

The bromine atom at the C5 position of this compound provides a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of diverse molecular libraries.

Suzuki-Miyaura and Other Metal-Catalyzed Cross-Couplings at Brominated Positions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound derivatives, this reaction is frequently employed to introduce aryl or heteroaryl groups at the C5 position. researchgate.netnih.gov

These reactions are typically catalyzed by palladium complexes, such as Pd(PPh3)4 or Pd(dppf)Cl2, in the presence of a base like potassium carbonate or cesium carbonate. researchgate.netnih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields. researchgate.netnih.gov For example, the coupling of N-substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid has been successfully achieved using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in dimethoxyethane. researchgate.net

Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective, often leading to shorter reaction times and improved yields. nih.gov Research has demonstrated the successful coupling of various aryl and heteroaryl boronic acids with 4-substituted-7-bromo-1H-indazoles, indicating the broad applicability of this method. nih.gov

Nucleophilic Substitution Reactions for Diverse Substitutions

The bromine atom on the indazole ring can be displaced by various nucleophiles, allowing for the introduction of different functional groups. ambeed.comcymitquimica.com This nucleophilic aromatic substitution (SNA) provides a pathway to a variety of derivatives. For example, amines and thiols can act as nucleophiles to form the corresponding substituted indazoles. ambeed.com

Furthermore, the nitro group on the indazole ring can activate the molecule for nucleophilic substitution of hydrogen, a less common but powerful transformation. For instance, 1-alkyl-5-nitro-1H-indazoles have been shown to react with phenylacetonitrile (B145931) in a basic methanolic solution to yield complex heterocyclic structures through a nucleophilic substitution of a hydrogen atom followed by cyclization. researchgate.net

Novel and Efficient Synthetic Routes

The development of more efficient and environmentally friendly synthetic methods is a continuous goal in organic chemistry.

One-Pot Protocols and Green Chemistry Approaches

One-pot syntheses offer significant advantages by reducing the number of purification steps, saving time, and minimizing waste. mdpi.comresearchgate.net Researchers have developed one-pot procedures for the synthesis of 1-aryl-1H-indazoles, which could potentially be adapted for derivatives like this compound. mdpi.comresearchgate.net These methods often involve domino reactions where multiple bond-forming events occur in a single reaction vessel. mdpi.com

Green chemistry principles are also being applied to the synthesis of indazole derivatives. This includes the use of less hazardous solvents, catalytic reactions to minimize waste, and energy-efficient processes like microwave-assisted synthesis. nih.govresearchgate.net For example, performing Suzuki-Miyaura reactions in "green" solvents like cyclopentyl methyl ether has been reported for other indazole systems and represents a move towards more sustainable chemical production. researchgate.net

Interactive Data Tables

Table 1: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles nih.gov

EntryStarting IndazoleBoronic AcidProductYield (%)
1N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methoxyphenylboronic acid8aa78
2N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Nitrophenylboronic acid8ad78
3N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide4-Methoxyphenylboronic acid8ba75
4N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide4-Nitrophenylboronic acid8bd75
5N-(7-bromo-1H-indazol-4-yl)-4-nitrobenzenesulfonamide4-Methoxyphenylboronic acid8cb71
6N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide3-Thienylboronic acid8ae75
7N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide2-Thienylboronic acid8af80

Table 2: Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles mdpi.com

EntryAryl GroupProductYield (%)Melting Point (°C)
14-Methoxyphenyl11d94159–160
24-Bromophenyl11e95202–203
33-Chlorophenyl11f87135–136
44-Chlorophenyl11g93217–218

Nitrosation of Indoles as a Synthetic Pathway to Indazole-3-carboxaldehydes

A significant pathway for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indole (B1671886) derivatives. nih.govsmolecule.com These carboxaldehydes are valuable intermediates, as the aldehyde group can be readily converted into a variety of other functional groups, enabling the synthesis of diverse 3-substituted indazoles. smolecule.com

The transformation of indoles to indazoles via nitrosation is a complex process that can be prone to side reactions, such as the formation of dimer byproducts. researchgate.netresearchgate.net However, optimized procedures have been developed to minimize these side reactions and improve yields. A key strategy involves the reverse addition of the indole to the nitrosating mixture under slightly acidic conditions, which maintains a low concentration of the nucleophilic indole and favors the desired reaction pathway. researchgate.net

The reaction conditions have been systematically optimized using starting materials like indole and 5-bromoindole (B119039). researchgate.net For instance, the synthesis of 5-bromo-1H-indazole-3-carboxaldehyde from 5-bromoindole was investigated under various conditions to maximize the yield. researchgate.net Initial experiments at room temperature gave modest yields, but adjustments in temperature, reaction time, and the stoichiometry of reagents led to significant improvements. researchgate.netresearchgate.net

The optimized protocol generally involves the slow addition of the indole derivative to a mixture of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) in a dimethylformamide (DMF) and water solvent system at 0 °C, followed by stirring at a higher temperature to complete the conversion. researchgate.net This method has proven effective for a range of substituted indoles, including those with electron-donating and electron-withdrawing groups. For electron-rich indoles, the reaction proceeds readily, while electron-poor indoles may require higher temperatures (50-80 °C) for full conversion. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Bromo-1H-indazole-3-carboxaldehyde (11b) from 5-Bromoindole (11a) via Nitrosation researchgate.netresearchgate.net

EntryNaNO₂ (equiv.)HCl (equiv.)Addition Temp. (°C)Reaction Temp. (°C)Time (h)Yield (%)
182.7Room Temp.Room Temp.1213
282.70Room Temp.1241
382.70Room Temp.2 (addition) + 12 (reaction)72
442.70502 (addition) + 48 (reaction)96

Yields were determined by ¹H NMR or are isolated yields as reported in the source literature.

This optimized nitrosation procedure provides a robust and high-yielding route to 1H-indazole-3-carboxaldehydes, including the 5-bromo derivative, which is a key structural component for further functionalization towards compounds like this compound. researchgate.net

Oxidative Benzannulation and C-H Amination Routes

Alternative strategies for constructing the indazole ring system include oxidative benzannulation and intramolecular C-H amination reactions. These methods offer different approaches to creating the core heterocyclic structure and can provide access to indazoles that are difficult to synthesize via other routes. bohrium.comacs.org

Oxidative C-H Amination

One powerful method involves the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. nih.govbohrium.com This process enables the efficient synthesis of a variety of 3-substituted 1H-indazoles. bohrium.comacs.org The reaction typically starts from an appropriately substituted arylhydrazone, which undergoes cyclization through the formation of a new N-N bond and a C-N bond, facilitated by a silver(I) oxidant like silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂). acs.org

This methodology has been shown to be effective for producing indazoles with a wide array of substituents at the 3-position, including amide, ketone, ester, and even trifluoromethyl groups. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govbohrium.com The conditions generally involve heating the arylhydrazone substrate with the silver salt, often in the presence of a copper co-catalyst, in a solvent such as 1,2-dichloroethane. acs.org

Table 2: Silver(I)-Mediated Intramolecular Oxidative C-H Amination for the Synthesis of 3-Substituted 1H-Indazoles acs.org

EntryStarting Hydrazone Substituent (at future 3-position)ProductYield (%)
1-CO₂MeMethyl 1-(p-tolyl)-1H-indazole-3-carboxylate94
2-C(O)Ph(1-(p-tolyl)-1H-indazol-3-yl)(phenyl)methanone85
3-CF₃1-(p-tolyl)-3-(trifluoromethyl)-1H-indazole63
4-Ph3-phenyl-1-(p-tolyl)-1H-indazole82

Reactions were typically carried out with the N-aryl group of the hydrazone being p-tolyl.

Oxidative Benzannulation

Oxidative benzannulation represents another convergent strategy for indazole synthesis. A notable example is the palladium-catalyzed benzannulation of pyrazoles with internal alkynes. acs.orgnih.gov In this approach, the indazole ring is constructed by forming a new benzene (B151609) ring onto a pre-existing pyrazole (B372694) core. The reaction involves the double C-H functionalization of the pyrazole ring. acs.org

The process is typically catalyzed by a palladium salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), with a copper salt like copper(II) acetate (Cu(OAc)₂) acting as the oxidant. acs.org This method allows for the synthesis of indazoles with various substituents on the newly formed benzene ring, dictated by the choice of the alkyne coupling partner. nih.gov An alternative, related protocol utilizes 4-bromopyrazoles, which can facilitate the initial oxidative addition step in the catalytic cycle. acs.orgresearchgate.net This strategy has been used to create a library of indazoles and has been noted for its ability to generate fluorescent tetraarylindazole derivatives. acs.org These benzannulation reactions provide a powerful tool for accessing complex, poly-substituted indazole structures. mdpi.comresearchgate.net

Reaction Mechanisms and Reactivity Studies of 5 Bromo 3 Nitro 1h Indazole

Influence of Bromine and Nitro Substituents on Indazole Reactivity

The reactivity of the indazole ring is significantly influenced by the electronic properties of its substituents. In 5-Bromo-3-nitro-1H-indazole, the bromine atom at the C5 position and the nitro group at the C3 position play crucial roles in dictating the molecule's chemical behavior.

The bromine and nitro groups are both electron-withdrawing, which deactivates the indazole ring towards electrophilic substitution. The nitro group, in particular, has a strong deactivating effect due to its potent electron-withdrawing nature. This altered electronic landscape affects the reactivity in electrophilic substitution reactions. The bromine at C6 and the nitro group at C4 in 6-Bromo-4-nitro-1H-indazole also demonstrate these deactivating effects.

The fused aromatic system of the indazole core allows for π-π stacking interactions, a feature relevant in material science and drug design. The presence of the bromine atom and the nitro group modifies the electron distribution within this system, influencing these interactions.

The electron-withdrawing nature of the bromo and nitro substituents generally makes the indazole ring less susceptible to electrophilic attack. However, these substituents also direct incoming electrophiles to specific positions. For instance, the methoxy (B1213986) group at C5 in 6-Bromo-5-methoxy-1H-indazole directs electrophilic substitution to the C4 and C7 positions through resonance effects. While specific directive effects for this compound are not detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that the electron-poor nature of the ring would necessitate harsh reaction conditions for such transformations.

Conversely, the bromine atom itself can be a site for chemical modification. It can undergo nucleophilic substitution or participate in cross-coupling reactions like Suzuki or Stille coupling to form biaryl compounds. ambeed.com The bromine atom can also be reduced to form the corresponding bromide or substituted indazole. ambeed.com Furthermore, the indazole ring can undergo additional halogenation reactions. ambeed.com

Electronic Effects and Resonance Contributions

Intramolecular Cyclization Pathways

Indazole derivatives can be synthesized through various intramolecular cyclization reactions. One common method involves the palladium-catalyzed intramolecular amination of aryl halides. researchgate.net For example, the cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones can produce 1-aryl-1H-indazoles. researchgate.net Another approach is the reductive cyclization of o-nitro-ketoximes. researchgate.net Silver(I)-mediated intramolecular oxidative C-H bond amination is another efficient method for constructing 1H-indazoles. acs.org Additionally, intramolecular cyclization of 1-(2,4-dibromo-5-nitro-1H-imidazol-1-yl)propan-2-ol can lead to the formation of a dihydroimidazo[2,1-b]oxazole ring system. grafiati.com The synthesis of 5-Bromo-1H-indazol-3-amine can also involve an intramolecular cyclization to form the indazole core.

Tautomerism and Regioisomeric Considerations

Indazoles can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer due to the latter's quinoidal structure, which results in a loss of aromaticity. beilstein-journals.orgresearchgate.netresearchgate.net Theoretical calculations have estimated the energy difference between the 1H and 2H tautomers of unsubstituted indazole to be between 3.6 and 5.3 kcal/mol in the gas phase, favoring the 1H form. researchgate.net For indazole itself, MP2/6-31G** calculations show the 1H-tautomer to be 15 kJ·mol⁻¹ (approximately 3.6 kcal/mol) more stable than the 2H tautomer. nih.gov

However, the relative stability can be influenced by substituents. researchgate.net While in most cases the 1H-tautomer is more stable, certain substitution patterns can favor the 2H-tautomer. researchgate.net The stability of the 2H-tautomer can be enhanced through the formation of stable centrosymmetric dimers via intermolecular hydrogen bonds, as observed in some 3-substituted indazoles. nih.gov In some cases, the 2H tautomer can be stabilized by a strong intramolecular hydrogen bond. nih.gov

Table 1: Calculated Relative Energies of Indazole Tautomers

Compound Method Energy Difference (kcal/mol) (1H more stable) Reference
Indazole MP2 3.6 researchgate.net
Indazole B3LYP 5.3 researchgate.net
Indazole MP2/6-31G** 3.6 (15 kJ/mol) nih.gov
Indazole MP2/cc-pVTZ 3.2 (13.6 kJ/mol) researchgate.net
Indazole B3LYP/6-31G* 5.1 (21.4 kJ/mol) researchgate.net

This table is interactive. Click on the headers to sort the data.

The N-alkylation of indazoles often leads to a mixture of N1 and N2 substituted products. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govd-nb.info

For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, treatment with isopropyl iodide and sodium hydride in DMF resulted in a mixture of N1 and N2 products. beilstein-journals.org However, high N1-selectivity can be achieved with electron-deficient indazoles using NaH in THF. beilstein-journals.org This is thought to occur through coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation. beilstein-journals.orgresearchgate.net Conversely, employing C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me can lead to excellent N-2 regioselectivity. d-nb.info The steric bulk of substituents at the C3 position can also favor the formation of the N1 regioisomer. nih.gov

The choice of base and solvent is also critical. For example, the combination of Cs2CO3 in DMF is commonly used for indazole N-alkylation. nih.gov The use of NaH in THF has been shown to be a promising system for N-1 selective alkylation. d-nb.inforesearchgate.net Solvent-dependent regioselectivity has been observed when using NaHMDS in either THF or DMSO. d-nb.info

Table 2: Regioselectivity in the N-Alkylation of Substituted Indazoles

Indazole Substrate Alkylating Agent Base/Solvent N1:N2 Ratio Reference
Methyl 5-bromo-1H-indazole-3-carboxylate Isopropyl iodide NaH / DMF 38% : 46% beilstein-journals.org
5-cyano-1H-indazole Alkyl chloride K2CO3 / (Bmim)BF4 88% : 12% researchgate.net
3-tert-butyl-1H-indazole n-pentyl bromide NaH / THF >99% N1 nih.gov

This table is interactive. Click on the headers to sort the data.

1H- and 2H-Tautomeric Forms and Their Relative Stability

Mechanistic Investigations of Key Transformations

The reactivity of this compound is characterized by the interplay of the electron-withdrawing effects of the nitro and bromo substituents and the inherent nucleophilicity of the indazole ring system. Understanding the mechanisms of its key reactions is crucial for predicting its behavior and designing synthetic pathways to novel derivatives.

Study of Addition Mechanisms (e.g., Reaction with Formaldehyde)

The addition of N-unsubstituted azoles to formaldehyde (B43269) is a characteristic reaction that yields azolylmethanols, which are important intermediates for further functionalization. Mechanistic studies on the reaction of nitro-substituted indazoles with formaldehyde in acidic media provide significant insight into the behavior of this compound.

Research on a series of C-nitro-1H-indazoles, including 5-nitro-1H-indazole, has shown that they react with formaldehyde in aqueous hydrochloric acid to afford the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org The reaction proceeds via the addition of the indazole to formaldehyde, with the substitution occurring preferentially at the N1 position. This regioselectivity is a key feature of the reaction. Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level indicate that the N1-substituted isomer is thermodynamically more stable than the N2-substituted isomer. nih.gov For instance, in the case of the parent indazole, the 1-substituted isomer is calculated to be 20 kJ·mol⁻¹ more stable than the 2-substituted one. nih.gov

The proposed mechanism for this transformation in an acidic medium involves the following steps:

Protonation of Formaldehyde: In the acidic solution, formaldehyde is protonated to form the highly electrophilic hydroxymethyl cation, [CH₂OH]⁺.

Nucleophilic Attack: The neutral indazole molecule acts as the nucleophile. Despite the presence of strong acid, the concentration of the neutral, more nucleophilic indazole is sufficient to react. The reaction does not proceed through the protonated indazolium cation, which is much less nucleophilic. researchgate.net

Formation of the N1-adduct: The nucleophilic attack occurs at the N1 position of the indazole ring, leading to the formation of the more stable 1-hydroxymethyl-1H-indazolium cation.

Deprotonation: The final step is the deprotonation of this intermediate to yield the neutral (1H-indazol-1-yl)methanol product.

The presence of electron-withdrawing groups, such as the nitro group, influences the reactivity. While 4-nitro, 5-nitro, and 6-nitro-1H-indazoles undergo this reaction, 7-nitro-1H-indazole does not, suggesting that steric or electronic effects from a substituent at the 7-position can inhibit the reaction. nih.govresearchgate.net For this compound, the strong electron-withdrawing nature of both the 3-nitro and 5-bromo groups would decrease the nucleophilicity of the indazole ring. However, based on the reactivity of other nitro-indazoles, the reaction is still expected to proceed, yielding the (5-Bromo-3-nitro-1H-indazol-1-yl)methanol, as the N1 position remains relatively accessible.

The addition of azoles to carbonyl compounds is a reversible process. researchgate.net Electron-withdrawing nitro substituents increase the leaving group character of the indazole, which can increase the rate of the reverse reaction (hydrolysis). acs.org Solid samples of (nitro-1H-indazol-1-yl)methanols have been observed to undergo slow decomposition back to the starting indazole over long periods. acs.org

Indazole ReactantReaction ConditionsPrimary ProductMechanistic Insight Source
5-Nitro-1H-indazoleFormaldehyde, aq. HCl(5-Nitro-1H-indazol-1-yl)methanol nih.govacs.org
Indazole (parent)Formaldehyde, aq. HCl(1H-Indazol-1-yl)methanol nih.gov
4-Nitro-1H-indazoleFormaldehyde, aq. HCl(4-Nitro-1H-indazol-1-yl)methanol nih.gov
6-Nitro-1H-indazoleFormaldehyde, aq. HCl(6-Nitro-1H-indazol-1-yl)methanol nih.gov
7-Nitro-1H-indazoleFormaldehyde, aq. HClNo reaction nih.govresearchgate.net

Formation of Reactive Intermediates

The formation of reactive intermediates is central to the diverse reactivity of the indazole scaffold. In the case of this compound, the primary reactive intermediates are anions formed upon deprotonation, which are key in alkylation and acylation reactions.

Indazolide Anions in N-Alkylation Reactions:

Direct N-alkylation of 1H-indazoles typically yields a mixture of N1 and N2-substituted products, as the indazolide anion intermediate possesses two nucleophilic nitrogen atoms. beilstein-journals.orgd-nb.info The regioselectivity of these reactions is highly dependent on the reaction conditions (base, solvent, electrophile) and the substitution pattern on the indazole ring. nih.gov

Studies on the alkylation of substituted indazoles have provided mechanistic insights applicable to this compound. For a 3-nitro substituted indazole, alkylation using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) showed marked N1 regioselectivity (ratio of N1:N2 = 83:1). d-nb.info This strong preference is attributed to a combination of steric and electronic factors. The bulky nitro group at the C3 position sterically hinders the approach of the electrophile to the adjacent N2 position. Electronically, while the N2 atom is generally considered the kinetic site of protonation/alkylation, the thermodynamic stability of the N1-alkylated product often drives the reaction outcome. d-nb.infonih.gov

In contrast, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) for the same 3-nitro indazole resulted in lower N1 selectivity (N1:N2 = 6.4:1). d-nb.info This highlights the role of the counter-ion and solvent in modulating the reactivity of the intermediate indazolide anion. DFT calculations on related systems suggest that the presence of cesium can lead to a chelation mechanism that favors N1 substitution, while other non-covalent interactions can influence the formation of the N2 product. beilstein-journals.orgresearchgate.net For this compound, the combination of the 3-nitro and 5-bromo groups would create a highly electron-deficient system, making the N-H proton more acidic and facilitating the formation of the indazolide anion intermediate. The steric hindrance from the 3-nitro group would strongly favor the formation of N1-alkylated products.

Other Reactive Intermediates:

Besides indazolide anions, other reactive intermediates can be formed. For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles can proceed through the formation of an intermediate arylhydrazone. mdpi.comresearchgate.net This involves the reaction of a substituted 2-fluoro-5-nitrobenzaldehyde (B1301997) with an arylhydrazine, followed by base-mediated cyclization via nucleophilic aromatic substitution (SₙAr), where the hydrazone anion acts as the key reactive intermediate. mdpi.com

Indazole SubstrateReaction TypeConditionsKey IntermediateObserved Outcome/RegioselectivitySource
3-Nitro-1H-indazoleN-AlkylationNaH, THFIndazolide anionMarked N1 selectivity (83:1) d-nb.info
3-Nitro-1H-indazoleN-AlkylationCs₂CO₃, DMFIndazolide anionReduced N1 selectivity (6.4:1) d-nb.info
2-Fluoro-5-nitrobenzaldehydeIndazole SynthesisArylhydrazine, K₂CO₃, DMFArylhydrazone anionFormation of 1-Aryl-5-nitro-1H-indazole mdpi.com
5-Bromoindole (B119039)Nitrosation/RearrangementNaNO₂, HCl, DMF/H₂ONitroso-indolenineFormation of 5-Bromo-1H-indazole-3-carboxaldehyde rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution and the solid state. nih.govacs.org It provides granular information about the chemical environment of magnetically active nuclei.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals characteristic signals for the aromatic protons and the N-H proton. rsc.org A notable feature is the broad singlet observed at approximately 14.65 ppm, corresponding to the acidic N-H proton of the indazole ring. rsc.org The aromatic protons appear as distinct multiplets in the downfield region, with a doublet of doublets at 8.28 ppm, another at 7.78 ppm, and a third at 7.71 ppm. rsc.org These chemical shifts and their coupling patterns are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR spectroscopy provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule. rsc.org In DMSO-d₆, the signals for this compound appear at approximately 140.3, 131.1, 122.2, 118.2, 116.8, and 114.3 ppm. rsc.org The specific chemical shifts are influenced by the electron-withdrawing effects of the nitro and bromo substituents.

Nitrogen-15 (¹⁵N) NMR, although less common, offers direct insight into the electronic structure of the nitrogen-containing pyrazole (B372694) ring. nih.govacs.org Theoretical calculations, such as those using Gauge-Invariant Atomic Orbitals (GIAO), can complement experimental data to assign nitrogen chemical shifts and understand the tautomeric preferences of the indazole system. nih.govacs.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
NucleusChemical Shift (ppm)MultiplicityReference
¹H (N-H)14.65s rsc.org
¹H (Ar-H)8.28dd rsc.org
¹H (Ar-H)7.78dd rsc.org
¹H (Ar-H)7.71dd rsc.org
¹³C140.3- rsc.org
¹³C131.1- rsc.org
¹³C122.2- rsc.org
¹³C118.2- rsc.org
¹³C116.8- rsc.org
¹³C114.3- rsc.org

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Regioisomeric Assignment

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of regioisomers, a common challenge in the synthesis of substituted indazoles. researchgate.netdergipark.org.tr Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

NOESY experiments establish through-space correlations between protons, which is critical for differentiating between N1 and N2 alkylated or substituted isomers. researchgate.netsemanticscholar.orgresearchgate.net For instance, a correlation between the protons of an N-alkyl group and the H-7 proton of the indazole core would confirm N1 substitution. researchgate.net

Solution and Solid-State NMR Applications

Both solution and solid-state NMR have been employed to study indazole derivatives. nih.govacs.org Solution NMR, as detailed above, provides high-resolution data for structural elucidation in a dissolved state. acs.org Solid-state NMR (ssNMR), specifically Cross-Polarization Magic Angle Spinning (CPMAS), is valuable for analyzing the compound in its crystalline form. researchgate.net It can provide information about the molecular structure and packing in the solid state, which may differ from the solution state due to intermolecular interactions. nih.govresearchgate.net Comparing solution and solid-state NMR data can reveal insights into the compound's conformational dynamics and tautomeric equilibria. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For related substituted indazoles, crystallographic data has confirmed the planarity of the fused pyrazole and benzene rings. iucr.org The analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.netiucr.org For example, in the crystal structure of a similar compound, 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone, molecules form inversion dimers through Br⋯O interactions. researchgate.net Such detailed structural information is vital for understanding the compound's physical properties and can be crucial in resolving ambiguities that may arise from spectroscopic data alone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight of this compound and for studying its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can provide a highly accurate mass measurement. rsc.org For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 241.9560 (for C₇H₅BrN₃O₂), which shows excellent agreement with experimentally found values. rsc.org This confirms the elemental composition of the molecule. The characteristic isotopic pattern resulting from the presence of a bromine atom (⁷⁹Br and ⁸¹Br) further aids in the identification of the compound. vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. rsc.org The IR spectrum of this compound displays several characteristic absorption bands. rsc.org

Key vibrational frequencies include:

N-H stretch: A band around 3233 cm⁻¹, characteristic of the N-H bond in the indazole ring. rsc.org

Aromatic C-H stretch: Signals typically appear above 3000 cm⁻¹. acgpubs.org

Nitro (NO₂) group stretches: Strong asymmetric and symmetric stretching bands are observed around 1532 cm⁻¹ and 1386 cm⁻¹, respectively. rsc.org

C=C and C=N stretches: Bands in the 1600-1400 cm⁻¹ region, including peaks at 1584 cm⁻¹ and 1490 cm⁻¹, correspond to the vibrations of the aromatic and pyrazole rings. rsc.org

C-Br stretch: The carbon-bromine bond typically shows a stretching vibration in the lower frequency region of the spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)Reference
N-H3233 rsc.org
C=C/C=N1584 rsc.org
NO₂ (asymmetric)1532 rsc.org
C=C/C=N1490 rsc.org
NO₂ (symmetric)1386 rsc.org
C-N1289 rsc.org

Computational Chemistry in Aid of Structural Assignments

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

In the structural elucidation of complex heterocyclic molecules like this compound, the integration of computational chemistry with experimental spectroscopic data provides a powerful and indispensable tool for unambiguous assignments. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard procedure for predicting molecular geometries and spectroscopic properties with high accuracy. nih.govacs.orgraco.cat This synergy is crucial for confirming the regiochemistry of substituents, understanding electronic structures, and assigning spectral signals that might be ambiguous through experimental data alone.

The primary methodology involves optimizing the molecular geometry of the target compound at a specific level of theory, followed by the calculation of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared vibrational frequencies. raco.catresearchgate.net A widely employed and well-validated method for such calculations is the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p). nih.govacs.orgresearchgate.net For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is the standard approach, providing theoretical absolute shieldings that can be converted into chemical shifts for direct comparison with experimental spectra. nih.govacs.org

While a dedicated study correlating the theoretical and experimental spectra for this compound is not prominently available in published literature, extensive research on closely related nitro-indazole derivatives demonstrates the robustness of this approach. For instance, a detailed investigation into the reaction of various C-nitro-1H-indazoles (including 5-nitro-1H-indazole) utilized GIAO/B3LYP/6-311++G(d,p) calculations to provide a sound basis for the experimental observations and confirm the assignment of NMR spectra. nih.govacs.org In such studies, a logical workflow is followed:

Determination of stable structures through methods like X-ray crystallography where possible. acs.org

Execution of GIAO/DFT calculations to predict NMR parameters. acs.org

Comparison of the calculated chemical shifts with the experimentally recorded solution NMR spectra to validate the structural assignments. acs.org

This correlative analysis is particularly vital for indazoles due to the potential for tautomerism and isomerism, where subtle differences in experimental spectra can be confidently resolved by theoretical data. The calculated values for chemical shifts of the aromatic indazole ring protons and carbons are shown to be highly dependent on the position of the nitro group, underscoring the sensitivity and utility of the computational method. nih.gov

The table below, adapted from studies on nitro-indazole derivatives, illustrates the typical correlation achieved between calculated and experimental NMR data, providing a framework for how this compound would be analyzed. nih.gov

Table 1: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (δ, ppm) for 5-Nitro-1H-indazole

AtomExperimental 1H (DMSO-d6)Calculated 1H (GIAO/B3LYP)Experimental 13C (DMSO-d6)Calculated 13C (GIAO/B3LYP)
H38.418.35C3137.2136.1
H48.848.96C4122.5120.4
H68.198.13C5142.0142.3
H77.747.81C6119.3118.0
NH13.7-C7111.5112.5
---C3a142.3143.0
---C7a121.3121.3
Data adapted from studies on nitro-indazole derivatives. nih.govmdpi.com The calculated values are for the 1H-tautomer.

For this compound, this computational approach would be even more critical. The presence of the electron-withdrawing nitro group and the halogen bromine atom significantly influences the electronic environment of the indazole ring system. iucr.orgnih.gov DFT calculations would not only help in the precise assignment of the 1H and 13C NMR signals but also in understanding the through-space and through-bond effects of the substituents on the chemical shifts of the remaining aromatic protons (H4, H6, and H7). Furthermore, theoretical calculations can predict dihedral angles and other molecular parameters which are in good agreement with experimental X-ray diffraction data for similar bromo-nitro-indazoles, thereby providing a complete and validated three-dimensional structural picture. researchgate.net

Conclusion

5-Bromo-3-nitro-1H-indazole is a strategically important molecule in heterocyclic chemistry. Its synthesis is well-established, and its physicochemical properties are documented. The presence of both a bromo and a nitro group on the indazole scaffold provides two distinct points for chemical modification, making it a highly versatile intermediate in organic synthesis. While detailed research focused solely on this compound is not abundant, its utility as a precursor for more complex molecules is evident from the synthesis of its derivatives. The continued exploration of the reactivity of this compound holds promise for the development of novel synthetic methodologies and the creation of new chemical entities with potential applications in various fields of chemical science.

Computational Chemistry and Theoretical Chemical Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 5-Bromo-3-nitro-1H-indazole at a molecular level. These methods allow for the detailed examination of its electronic structure and potential for chemical reactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter; a smaller gap suggests higher reactivity and lower stability. nih.govdergipark.org.tr

For substituted indazoles, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net In a related compound, 3-bromo-1H-indazole-5-carbaldehyde, the HOMO was found to be localized on the aldehyde group, while the LUMO resided on the brominated indazole ring, indicating sites for nucleophilic and electrophilic attacks, respectively. smolecule.com The HOMO-LUMO gap is also used to predict the electronic properties and potential reactivity of the compound.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

Parameter Value (eV)
E_HOMO Data not available
E_LUMO Data not available
Energy Gap (ΔE) Data not available

Note: Specific HOMO-LUMO energy values for this compound require dedicated computational studies.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors, based on conceptual DFT, include chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), electrophilicity (ω), and nucleophilicity (ε). dergipark.org.tr

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of resistance to change in electron distribution. A lower hardness (or higher softness) indicates greater reactivity. dergipark.org.tr

Electronegativity (χ) : This describes the power of an atom or group to attract electrons.

Electrophilicity (ω) : This index measures the propensity of a species to accept electrons.

Nucleophilicity (ε) : This measures the electron-donating capability of a molecule.

These parameters are crucial for predicting how this compound will interact with other molecules and for understanding its reaction mechanisms. dergipark.org.tr

Table 2: Global Reactivity Descriptors

Descriptor Formula Significance
Chemical Potential (μ) μ = (E_HOMO + E_LUMO) / 2 Electron escaping tendency
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2 Resistance to charge transfer
Global Softness (σ) σ = 1 / η Measure of reactivity
Electronegativity (χ) χ = -μ Electron attracting power
Electrophilicity Index (ω) ω = μ² / (2η) Propensity to accept electrons
Nucleophilicity Index (ε) ε = -η Propensity to donate electrons

Note: The values for these descriptors are derived from HOMO and LUMO energies and would need to be calculated specifically for this compound.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. researchgate.net The stabilization energy (E²) associated with these interactions indicates the strength of hyperconjugative or charge transfer effects. asianresassoc.org

For instance, in a related indazole derivative, a strong stabilization energy was found for the interaction between the lone pair of a nitrogen atom and an antibonding orbital of a carbon-carbon bond in the ring, indicating significant electron delocalization. researchgate.netasianresassoc.org NBO analysis can also be used to determine the charges on individual atoms, providing a more refined view of the charge distribution than Mulliken population analysis. researchgate.net This information is critical for understanding intermolecular interactions and the stability of the molecule. dntb.gov.ua

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG)) for Reactivity Mapping

Topological analyses of the electron density provide further insights into the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : These functions are used to identify regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. researchgate.netmdpi.com They provide a visual representation of the electron pair distribution, helping to map out the reactive regions of the molecule. mdpi.com

Reduced Density Gradient (RDG) : The RDG is a function of the electron density and its gradient. It is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. core.ac.uk An RDG scatterplot, often combined with a color-coded map of the sign of the second eigenvalue of the electron density Hessian, can distinguish between attractive and repulsive interactions. tandfonline.com These analyses are crucial for understanding the forces that govern the crystal packing and intermolecular recognition of this compound. eurjchem.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide crucial information regarding their conformational flexibility and stability, particularly when they act as ligands interacting with biological macromolecules.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally similar compounds. For instance, MD simulations have been effectively used to evaluate the stability of ligand-protein complexes involving other substituted indazoles. These studies demonstrate that the indazole scaffold can form stable and robust binding within the active sites of target proteins, a critical factor in drug design and discovery.

In a typical MD simulation study, the compound would be placed in a simulated biological environment, such as an aqueous solution or a lipid bilayer, often in complex with a target protein. The simulation tracks the movements and interactions of all atoms in the system over a set period, which can range from nanoseconds to microseconds.

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and ligand. Regions with high RMSF values are more flexible, while lower values indicate more stable regions.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of key hydrogen bonds is often crucial for ligand binding and stability.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity.

For example, in studies of related nitro-indazole derivatives, MD simulations lasting for 100 nanoseconds have been used to confirm the stability of the ligand-protein complex, showing minimal structural deviations and persistent intermolecular interactions. chemscene.com These findings underscore the utility of MD simulations in validating docking poses and understanding the dynamic nature of ligand-receptor interactions. chemscene.com

Table 1: Representative Parameters from Molecular Dynamics Simulations of a Structurally Related Nitro-Indazole Derivative Complex

ParameterDescriptionTypical Findings
Simulation Time Total duration of the molecular dynamics simulation.100 ns
RMSD of Protein Root Mean Square Deviation of the protein backbone atoms.Stable equilibrium after an initial fluctuation, typically within 1-3 Å.
RMSD of Ligand Root Mean Square Deviation of the ligand atoms relative to the protein's binding site.Generally stable, indicating consistent binding pose.
Key Interactions Persistent hydrogen bonds or hydrophobic contacts.Identification of specific amino acid residues crucial for binding.

This table is illustrative and based on findings for structurally related nitro-indazole compounds. chemscene.comchemscene.com

Theoretical Predictions of Spectroscopic Properties (e.g., UV-Vis spectra by TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including the prediction of ultraviolet-visible (UV-Vis) absorption spectra. faccts.de This theoretical approach can determine the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. researchgate.netrsc.org

For this compound, a TD-DFT calculation would typically be preceded by a geometry optimization of the molecule's ground state using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). acs.org Following optimization, the TD-DFT calculation is performed to obtain the energies of various electronic excited states.

A computational study on the analogous compound 5-bromo-3-nitropyridine-2-carbonitrile using TD-DFT with the B3LYP functional and the IEFPCM solvation model (with chloroform (B151607) as the solvent) provides a template for how such an analysis would be conducted. researchgate.net The results of these calculations are typically presented as a table of the lowest-energy electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f), which are related to the intensity of the absorption. researchgate.net

Key aspects of TD-DFT analysis for this compound would include:

Calculation of Excitation Energies: Determining the energy difference between the ground state and various excited states.

Prediction of Absorption Maxima (λmax): The calculated excitation energies are converted to wavelengths to predict the positions of the main absorption bands in the UV-Vis spectrum.

Assignment of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*) provides insight into the nature of the absorption bands. faccts.de The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often central to the most significant electronic transitions.

Table 2: Predicted UV-Vis Spectral Data for a Structurally Similar Compound (5-bromo-3-nitropyridine-2-carbonitrile) by TD-DFT/B3LYP

Calculated Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Type
353.120.1532HOMO -> LUMOπ → π
306.450.0031HOMO-1 -> LUMOπ → π
288.580.1132HOMO-2 -> LUMOπ → π*

Data adapted from a study on 5-bromo-3-nitropyridine-2-carbonitrile, which serves as a model for the expected electronic transitions in this compound. researchgate.net

These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. The presence of the nitro and bromo substituents is expected to significantly influence the electronic distribution and, consequently, the spectral properties of the indazole core.

Biological Activity and Mechanistic Insights at a Molecular Level

In Vitro Studies on Biological Targets and Pathways

In vitro research provides foundational knowledge about a compound's biological effects. For 5-Bromo-3-nitro-1H-indazole and its derivatives, these studies have spanned a variety of targets, including protein kinases, cancer cell lines, microbes, and protozoa.

Kinase Inhibition Profiles

The indazole nucleus is a well-established scaffold for the design of protein kinase inhibitors, as it can effectively bind to the ATP pocket of these enzymes. While direct inhibitory data for this compound against a broad panel of kinases is not extensively detailed in the available literature, studies on closely related analogs provide significant insights.

Derivatives of 1H-indazole have demonstrated inhibitory activity against several key kinases involved in cancer and inflammation:

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole derivatives have been identified as inhibitors of FGFR1-3, with IC₅₀ values ranging from 0.8 to 90 μM. nih.gov Specifically, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative showed potent FGFR1 inhibition with an IC₅₀ of 69.1 nM. nih.gov

Bcr-Abl Kinase: 1H-indazol-3-amine derivatives have been evaluated as potent inhibitors of both wild-type Bcr-Abl and its clinically relevant T315I mutant, which confers resistance to imatinib. nih.gov One promising inhibitor showed IC₅₀ values of 0.014 µM and 0.45 µM against Bcr-AblWT and Bcr-AblT315I, respectively. nih.gov

VEGFR-2: A diaryl thiourea (B124793) derivative incorporating a 1H-indazole-3-amine moiety was identified as a potential multi-target inhibitor of kinases including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. researchgate.net

MAPK Pathway: Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) pathway, is another target for indazole derivatives. A series of 1H-indazole compounds were developed as ASK1 inhibitors, which could suppress the ASK1-p38/JNK signaling pathway. nih.gov

The indazole core's ability to act as a hinge-binding group is critical to its function as a kinase inhibitor. The specific substitutions, such as the bromo and nitro groups in this compound, would be expected to modulate the binding affinity and selectivity for different kinases. For instance, the bromine atom can form halogen bonds or engage in hydrophobic interactions within the ATP binding site, potentially enhancing potency.

Antiproliferative Effects in Cancer Cell Lines

The potential of indazole derivatives as anticancer agents has been demonstrated across various human cancer cell lines. The antiproliferative activity is often linked to their kinase inhibition profiles or other mechanisms that induce cell cycle arrest and apoptosis.

Studies on related nitro-indazole compounds have shown activity against the following cell lines:

A549 (Human Lung Carcinoma): Derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide have been evaluated for their anticancer effects, with some compounds showing notable activity against the A549 cell line. researchgate.net Other indazole-based compounds have also been tested on A549 cells, with some exhibiting IC₅₀ values as low as 1.09 µM. nih.govnih.govresearchgate.netgrafiati.com

MCF7 (Human Breast Adenocarcinoma): The MCF7 cell line is another common model for testing anticancer agents. Indazole derivatives, including those with a 5-nitro group, have shown inhibitory effects. researchgate.netnih.govgrafiati.comsemanticscholar.org One study found that a sulfanylpyrimidine derivative was as effective as the standard drug 5-fluorouracil (B62378) against MCF-7 cells. grafiati.com

Myeloma/Leukemia Cell Lines: Indazole derivatives have shown significant promise against hematological malignancies. A 1H-indazol-3-amine derivative demonstrated a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov This activity is often linked to the inhibition of the Bcr-Abl kinase. nih.govnih.gov

Cell LineCancer TypeRelated Indazole Derivative ClassObserved Activity (IC₅₀)Citation
A549 Lung CarcinomaPyrimidine-fused benzo[f]chromene1.09 ± 0.04 µM (for compound 13a) grafiati.com
MCF7 Breast AdenocarcinomaImidazole-containing aromatic amidesK562 cells inhibited at lower concentrations nih.gov
K562 Chronic Myeloid Leukemia1H-indazole-3-amine derivative5.15 µM (for compound 6o) nih.gov

This table presents data for derivatives of the indazole scaffold to illustrate its general antiproliferative potential.

Antimicrobial and Antifungal Activity

The 5-nitro-indazole scaffold is a key feature in compounds exhibiting antimicrobial and antifungal properties. The electron-withdrawing nature of both the nitro group and the bromine atom in this compound likely contributes to this activity.

Antibacterial Activity: Derivatives of 5-nitro-1H-indazole have demonstrated high activity against Gram-positive bacteria such as Lactobacillus and Staphylococcus aureus, and good activity against Gram-negative bacteria like E. coli and Pseudomonas fluorescens. acgpubs.org

Antifungal Activity: Several studies have highlighted the antifungal potential of nitro-indazole derivatives. They have shown good activity against fungal strains such as Aspergillus niger and Penicillium chrysogenum. acgpubs.org Another study found that indazole derivatives containing electron-withdrawing groups like chloro, bromo, or nitro were potent against Mucor and Microsporum gypseum. tandfonline.com Compounds with a 5-nitro indazole core have also shown MIC values of 50 µg/mL against Aspergillus niger and Candida albicans. grafiati.com

OrganismTypeRelated Indazole DerivativeActivityCitation
Staphylococcus aureusGram-positive Bacteria5-nitro-1H-indazole sulfonamideHigh activity acgpubs.org
E. coliGram-negative Bacteria5-nitro-1H-indazole carbamateGood activity acgpubs.org
Aspergillus nigerFungus5-nitro-1H-indazole carbamateSignificant activity acgpubs.org
Candida albicansFungus5-nitro indazole acetamideMIC = 50 µg/mL grafiati.com
Mucor sp.FungusIndazole with bromo/nitro groupPotent activity tandfonline.com

This table summarizes the antimicrobial and antifungal activities of various indazole derivatives.

Antiprotozoal Activity

Indazole derivatives, particularly those with a 5-nitro substitution, have been identified as promising antiprotozoal agents. researchgate.netresearchgate.netscielo.br This activity is especially relevant for diseases like leishmaniasis and Chagas disease, where current treatments have significant limitations.

Activity against Leishmania species: Studies have shown that 3-alkoxy-1-benzyl-5-nitroindazole derivatives possess in vitro activity against the promastigote stages of Leishmania amazonensis, L. infantum, and L. mexicana, with efficacy comparable to Amphotericin B. researchgate.net Molecular docking studies of related 3-chloro-6-nitro-1H-indazole derivatives identified Leishmania trypanothione (B104310) reductase as a potential target. researchgate.net

Activity against Trypanosoma cruzi: The 5-nitroindazole (B105863) scaffold is also being investigated for activity against T. cruzi, the parasite responsible for Chagas disease. The presence of the nitro group at the 5-position is thought to be crucial for its trypanocidal activity. grafiati.comnih.gov

The mechanism often involves the bioreduction of the nitro group within the parasite, leading to the generation of reactive oxygen species (ROS) and inducing fatal oxidative stress. grafiati.com

Enzyme and Receptor Binding Studies

Molecular docking and binding studies are crucial for elucidating how this compound and its analogs interact with their biological targets. The indazole core is a versatile scaffold that can be tailored to fit into various binding pockets.

Enzyme Binding:

Kinases: As previously mentioned, the indazole core is a known ATP-competitive inhibitor, binding to the hinge region of many kinases.

Trypanothione Reductase: Molecular docking studies have shown that nitro-indazole derivatives can bind stably within the active site of Leishmania trypanothione reductase, interacting through a network of hydrophobic and hydrophilic bonds. researchgate.net

Cyclooxygenase-2 (COX-2): In silico studies of 6-bromo-1H-indazole derivatives revealed significant binding to the COX-2 enzyme, a key target for anti-inflammatory drugs. The bromo-indazole core formed hydrogen bonds and π-alkyl interactions with key residues like Arg120, Tyr355, and Ala527. innovareacademics.in

Receptor Binding: Information on the binding of this compound to specific receptors is limited. However, studies on related structures indicate that substitutions on the indazole ring are critical for receptor affinity. For example, halogenation at the 5-position of indazole cores has been shown to be detrimental to binding at the human cannabinoid receptor 1 (hCB1).

Mechanisms of Biological Action

The diverse biological activities of this compound and its derivatives stem from multiple mechanisms of action at the molecular level.

A primary mechanism, particularly for its antiprotozoal activity, is the induction of oxidative stress . The 5-nitro group is believed to undergo enzymatic reduction within the target parasite, generating reactive nitrogen species and free radicals. grafiati.com This surge in reactive oxygen species (ROS) overwhelms the parasite's antioxidant defenses, leading to damage of essential biomolecules and ultimately causing apoptosis-like cell death. grafiati.com

In the context of anticancer activity, the primary mechanism is often the inhibition of protein kinases . By competing with ATP for the binding site on kinases like FGFR, Bcr-Abl, and those in the MAPK pathway, indazole derivatives can block downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. nih.govresearchgate.netnih.gov Some derivatives may also induce apoptosis by modulating key proteins in cell cycle regulation, such as the p53/MDM2 pathway. nih.gov

The antimicrobial mechanism may also involve enzyme inhibition. While not fully elucidated for this specific compound, related molecules like 3-bromo-7-nitro-1H-indazole are known inhibitors of nitric oxide synthase, demonstrating the scaffold's potential to interfere with crucial enzymatic processes. drugbank.com The general mechanism for some antimicrobial agents involves the oxidation of thiol groups in microbial enzymes, leading to their inactivation.

Role of the Nitro Group in Reactive Intermediate Formation and Oxidative Stress Induction

The biological activity of many nitroheterocyclic compounds, including derivatives of 5-nitroindazole, is intrinsically linked to the chemical reactivity of the nitro group. This functional group is often essential for the compound's mechanism of action, particularly in antimicrobial and antiparasitic contexts. researchgate.net Research suggests that the nitro group on the indazole ring can serve as a substrate for enzymatic reduction, leading to the formation of highly reactive intermediates that induce cellular damage.

A prominent mechanism involves the activation of the nitro group by nitroreductases (NTRs), a class of enzymes found in various pathogens, including the parasite Trypanosoma cruzi, the causative agent of Chagas disease. grafiati.comnih.gov It is proposed that the 5-nitro group of the indazole structure is reduced by these enzymes in a one-electron process, forming a nitro-anion radical (NO₂⁻•). researchgate.net This reactive intermediate can enter a futile redox cycle with molecular oxygen, generating superoxide (B77818) radicals (O₂⁻•) and other reactive oxygen species (ROS). researchgate.netresearchgate.net The resulting accumulation of ROS leads to a state of oxidative stress within the parasite, causing widespread damage to essential macromolecules like DNA, proteins, and lipids, ultimately triggering apoptotic cell death. grafiati.comnih.gov

Studies on various 5-nitroindazole derivatives have confirmed that the presence of the nitro group is crucial for their trypanocidal activity and its ability to generate free radicals. researchgate.netgrafiati.com The mechanism is thought to be analogous to that of established nitroheterocyclic drugs, where bioreduction within the target organism leads to cytotoxic effects. researchgate.netresearchgate.net However, some electrochemical studies have also suggested that certain 5-nitroindazole derivatives may undergo bioreduction without the generation of ROS, indicating that alternative or additional mechanisms, possibly involving the formation of other reactive metabolites like hydroxylamines, could also contribute to their biological effects. researchgate.netresearchgate.net

Table 1: Proposed Mechanism of Nitro Group Activation and Oxidative Stress

StepDescriptionKey Molecules/IntermediatesConsequence
1. Enzymatic Reduction The nitro group (NO₂) of the indazole compound is reduced by a nitroreductase (NTR) enzyme within the target cell (e.g., a parasite). grafiati.comnih.gov5-Nitroindazole derivative, NTRFormation of a reactive intermediate.
2. Intermediate Formation A one-electron transfer results in the formation of a highly reactive nitro-anion radical. researchgate.netNitro-anion radical (NO₂⁻•)The radical is unstable and seeks to react further.
3. Redox Cycling & ROS Generation The nitro-anion radical reacts with molecular oxygen (O₂) in a futile cycle, regenerating the parent nitro compound and producing superoxide radicals. researchgate.netresearchgate.netO₂, Superoxide radical (O₂⁻•)Induction of oxidative stress.
4. Cellular Damage The accumulation of ROS overwhelms the cell's antioxidant defenses, leading to damage of critical biomolecules. grafiati.comresearchgate.netROS, DNA, proteins, lipidsApoptosis and cell death. grafiati.comnih.gov

Interaction with Specific Molecular Targets and Modulation of Cellular Pathways

Beyond inducing generalized oxidative stress, the indazole scaffold is recognized for its ability to interact with specific protein targets, most notably protein kinases. ucsf.edugoogle.com Kinases are crucial enzymes that regulate a vast number of cellular pathways, including cell growth, proliferation, and survival; their dysregulation is a hallmark of diseases like cancer. ucsf.edugoogle.comfrontiersin.org

While direct studies on this compound are limited, research on the closely related isomer, 5-Bromo-6-nitro-1H-indazole , provides significant insight into the potential molecular targets. This compound has been identified as a potent inhibitor of several protein kinases, including Casein Kinase II (CKII), cAMP-dependent protein kinase A (PKA), and Mitogen-activated protein kinase 1 (MAPK1). biosynth.com The mechanism of inhibition was found to be competitive with adenosine (B11128) triphosphate (ATP), meaning the compound binds to the highly conserved ATP-binding site on the kinase, preventing the enzyme from carrying out its phosphorylation function. frontiersin.orgbiosynth.comacs.org This inhibition occurs at micromolar concentrations and is reversible. biosynth.com Furthermore, the compound was shown to inhibit the phosphorylation of the protein casein by CKII, confirming its functional impact on kinase activity. biosynth.com

The broader class of 5-nitroindazole derivatives has also been investigated for therapeutic potential based on kinase inhibition. For instance, various indazole-sulfonamide compounds featuring the 5-nitro-1H-indazole core have been synthesized and studied for their potential as MAPK1 inhibitors for cancer treatment. grafiati.com This body of evidence suggests that the this compound structure likely functions as a scaffold for kinase inhibition, modulating critical cellular signaling pathways involved in cell proliferation and disease.

Table 2: Kinase Inhibition Profile of the Related Compound 5-Bromo-6-nitro-1H-indazole

Target KinaseAbbreviationType of InhibitionPotencyReference
Casein Kinase IICKIIATP-Competitive, ReversibleMicromolar (µM) biosynth.com
cAMP-dependent Protein Kinase APKAATP-Competitive, ReversibleMicromolar (µM) biosynth.com
Mitogen-activated Protein Kinase 1MAPK1ATP-Competitive, ReversibleMicromolar (µM) biosynth.com

Bioisosteric Relationships with Indoles and Hydrogen Bonding Interactions with Proteins

The indazole nucleus is a "privileged structure" in medicinal chemistry, partly due to its nature as a bioisostere of the indole (B1671886) ring system. acs.orggoogle.com Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The indole scaffold is present in many biologically important molecules, and its replacement with an indazole ring is a common strategy in drug design to modulate properties like solubility, metabolism, and target binding affinity. acs.orggoogle.com In some drug development programs, replacing an indole with an indazole has led to improved activity, while in others, the specific interactions of the indole N-H proton were found to be critical, making the indazole a less suitable replacement. acs.org This highlights that the utility of bioisosteric replacement is highly context-dependent on the specific protein-ligand interactions.

The ability of this compound to interact with protein targets is governed by its capacity to form various non-covalent interactions, with hydrogen bonding being paramount. The indazole ring itself contains a hydrogen bond donor (the N-H group) and two nitrogen atoms that can act as hydrogen bond acceptors. acs.orgnih.gov These features are critical for anchoring the molecule within a protein's binding site.

Furthermore, the substituents on the indazole ring contribute significantly to its interaction profile. Crystallographic analysis of a related derivative, 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone, reveals that the molecule forms intermolecular C—H···O and C—H···N non-classical hydrogen bonds in its crystal structure. researchgate.net The same study also identified a Br···O interaction, demonstrating the potential for the bromine atom to participate in halogen bonding, another important type of protein-ligand interaction. researchgate.net The nitro group is a strong hydrogen bond acceptor. nih.gov Molecular docking studies of other inhibitors have shown that a nitro group can form a stabilizing hydrogen bond with key amino acid residues, such as aspartate, in the active site of a kinase. nih.gov This specific interaction can be crucial for the potency and selectivity of the inhibitor.

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies

Indazole Scaffold Design and Optimization

The design and optimization of indazole-based compounds are pivotal in harnessing their therapeutic potential. This process involves a deep understanding of how modifications to the core scaffold influence biological activity.

Exploration of Substituent Effects at Different Positions (e.g., C3, C5, C6)

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring. SAR studies have consistently shown that substitutions at the C3, C5, and C6 positions are particularly crucial for modulating potency and selectivity. nih.gov

For instance, in the development of antagonists for the CC-Chemokine Receptor 4 (CCR4), it was found that while only small groups were tolerated at the C5 and C7 positions, the C6 position was more accommodating. acs.org Specifically, methoxy- or hydroxyl-containing groups at the C4 position were found to be potent substituents. acs.org In another study on inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a critical role in inhibitory activity. nih.gov Similarly, SAR studies on certain kinase inhibitors revealed that aryl groups at the C3 and C6 positions of the indazole core were vital for their inhibitory effects. nih.gov The introduction of a bromine atom at the 5-position and a nitro group at the 3-position, as in 5-Bromo-3-nitro-1H-indazole, offers unique electronic and steric properties that can be exploited for targeted drug design. cymitquimica.comchim.it The bromine at C5 can facilitate interactions within the binding pocket and the nitro group at C3 can be a key site for chemical modification. cymitquimica.com

PositionSubstituent TypeObserved EffectTarget/ActivityReference
C3Aryl groupsCrucial for inhibitory activityKinase Inhibition nih.gov
C4Methoxy (B1213986) or Hydroxyl groupsPotent antagonismCCR4 Antagonism acs.org
C5Small groupsTolerated for activityCCR4 Antagonism acs.org
C6Aryl groupsCrucial for inhibitory activityKinase Inhibition nih.gov
C4 & C6Substituent groupsCrucial for inhibitory activityIDO1 Inhibition nih.gov

Rational Design of Novel Derivatives based on Computational Models (e.g., QSAR, Molecular Docking)

Computational modeling has become an indispensable tool in the rational design of novel indazole derivatives. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide profound insights into the interactions between ligands and their biological targets, thereby guiding the synthesis of more potent and selective compounds. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For example, 2D and 3D QSAR models have been successfully employed to design potent Tyrosine Threonine Kinase (TTK) inhibitors, with high predictive accuracy. These models highlight key structural features that influence biological activity, aiding in the rational design of new derivatives. researchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a detailed view of the binding interactions at the atomic level. nih.govbiotech-asia.org This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity. nih.gov For instance, molecular docking has been used to explore the binding of indazole-based diarylurea derivatives to the c-kit receptor, helping to elucidate the SAR and interaction mechanisms. nih.gov Similarly, docking studies have guided the design of indazole derivatives as inhibitors of VEGFR-2, a key target in cancer therapy. biotech-asia.org The combination of QSAR and molecular docking has proven to be a powerful strategy in the design of indazole compounds with enhanced inhibitory activity against various targets. nih.gov

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. For indazole-based therapeutics, this often begins with a hit compound identified through screening, which is then systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. acs.org

Structure-guided drug design, which relies on the three-dimensional structure of the target protein, is a powerful optimization strategy. mdpi.com For example, starting from a lead compound, structure-guided design led to the development of 1H-indazole derivatives with potent epidermal growth factor receptor (EGFR) kinase activity. mdpi.com Similarly, a combination of scaffold morphing and structure-guided medicinal chemistry was used to discover a novel class of 1,4-disubstituted indazole derivatives as potent glucokinase activators. nih.gov

Another effective strategy is fragment-based drug design, where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. nih.gov This approach was successfully used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.govacs.org Hit-to-lead optimization, a critical phase in this process, involves establishing the SAR around the indazole ring system to guide further modifications. acs.orgresearchgate.net For instance, in the development of TRPA1 antagonists, medicinal chemistry optimization revealed that a trifluoromethyl group at the 2-position of a phenyl ring combined with various substituents at the 6-position of the indazole ring significantly improved in vitro activity. acs.org

Pharmacophore Development and Molecular Recognition Principles

Pharmacophore modeling is a crucial aspect of drug design that defines the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. samipubco.com For indazole derivatives, the indazole core itself often serves as a key pharmacophore, providing a versatile scaffold for engaging in diverse biological interactions. samipubco.com

The development of a pharmacophore model typically involves identifying common structural features among a set of active compounds. This model then serves as a template for designing new molecules with similar or improved activity. For example, a de novo design program was used to identify an indazole-based pharmacophore for inhibiting FGFR kinases. acs.org The initial hit, a 6-phenylindole fragment, was optimized with the aid of docking models to an indazole-containing pharmacophore, leading to a library of active compounds. nih.govacs.org

Ligand-based pharmacophore modeling, which utilizes the structures of known active ligands, has also been employed. For instance, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors was developed using a training set of known inhibitors, leading to the identification of potential asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) as hits. ugm.ac.id Understanding the molecular recognition principles, such as hydrogen bonding, hydrophobic interactions, and aromatic interactions, that govern the binding of indazole derivatives to their targets is fundamental to successful pharmacophore development and drug design. samipubco.comugm.ac.id

Targeting Specific Enzyme Families (e.g., Kinases, Glucokinase, 5-HT3 receptors)

The versatility of the indazole scaffold has enabled the development of inhibitors targeting a wide range of enzyme families and receptors implicated in various diseases. nih.gov

Kinases: Indazole derivatives have shown significant promise as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. rsc.org They have been developed to target various kinases, including:

Tyrosine Kinases: Pazopanib and Axitinib are examples of marketed tyrosine kinase inhibitors containing an indazole core. researchgate.netrsc.org

Fibroblast Growth Factor Receptors (FGFRs): Fragment-led de novo design has led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1-3. nih.gov

Epidermal Growth Factor Receptor (EGFR): Structure-guided drug design has yielded 1H-indazole derivatives with potent activity against EGFR kinases, including mutant forms resistant to other drugs. mdpi.com

Phosphoinositide 3-Kinase (PI3K): A series of 3-ethynyl-1H-indazoles have been identified as inhibitors of the PI3K signaling pathway. nih.gov Optimization of indazoles has also led to highly potent and selective inhibitors of PI3Kδ for respiratory diseases. acs.org

Glucokinase: A novel class of 1,4-disubstituted indazole derivatives have been discovered as potent glucokinase activators, showing promise for the treatment of diabetes. nih.gov

5-HT3 Receptors: Granisetron, an established anti-emetic drug, features an indazole moiety and functions as a 5-hydroxytryptamine (5-HT3) receptor antagonist. researchgate.netresearchgate.net The indazole ring plays a critical role in its binding to the receptor. researchgate.net

Target FamilySpecific TargetExample Indazole Derivative TypeTherapeutic AreaReference
KinasesTyrosine Kinases (e.g., VEGFR)Pazopanib, AxitinibCancer researchgate.netrsc.org
FGFR1-31H-Indazole-based derivativesCancer nih.gov
EGFR1H-Indazole derivativesCancer (NSCLC) mdpi.com
PI3KδOptimized IndazolesRespiratory Disease acs.org
GlucokinaseGlucokinase1,4-Disubstituted indazolesDiabetes nih.gov
Receptors5-HT3 ReceptorGranisetronAnti-emetic researchgate.netresearchgate.net

Strategies for Modulating Biological Efficacy (e.g., Antioxidant, Estrogen Receptor Degradation)

Beyond direct enzyme inhibition, indazole derivatives are being explored for their ability to modulate biological pathways through other mechanisms, such as antioxidant activity and protein degradation.

Antioxidant Activity: Some indazole derivatives have demonstrated notable antioxidant properties. In one study, a series of newly synthesized indazole derivatives were evaluated for their antioxidant potential, with specific compounds showing significant activity. This suggests a role for indazole-based compounds in combating oxidative stress-related diseases.

Estrogen Receptor Degradation: A particularly innovative strategy involves the design of Selective Estrogen Receptor Degraders (SERDs). These molecules not only antagonize the estrogen receptor alpha (ERα) but also induce its degradation. nih.govnih.gov This dual mechanism is particularly relevant in treating tamoxifen-resistant breast cancer. nih.gov While the provided search results highlight the general strategy of SERDs and the optimization of other scaffolds to achieve ER-α degradation, the specific application of this compound in this context requires further investigation. The core principle involves designing molecules that induce a conformational change in the ERα protein, marking it for cellular degradation. nih.gov This approach has led to the clinical development of new breast cancer therapies. nih.gov

Potential Non Biological Applications of 5 Bromo 3 Nitro 1h Indazole Derivatives

Agrochemical Research and Development

The indazole scaffold is a recognized pharmacophore in the development of agrochemicals. researchgate.netresearchgate.net While direct studies on 5-bromo-3-nitro-1H-indazole in this context are not extensively detailed, its derivatives are explored for creating new pesticides and herbicides. lookchem.com The aim is to formulate compounds that are effective against specific agricultural pests while minimizing harm to the environment and non-target organisms. The structural features of indazole derivatives are crucial for their interaction with biological targets in pests.

Materials Science Applications

The versatility of the this compound structure extends into the realm of materials science, where it serves as a precursor for specialty chemicals and advanced materials.

Development of Specialty Chemicals and Dyes

In the industrial sector, this compound and its derivatives are utilized in the synthesis of dyes, pigments, and other specialty chemicals. The unique structure of these compounds facilitates the development of materials with tailored properties. For example, the related compound 5-bromo-1H-indazole-3-carbaldehyde is a key intermediate in producing various chemical products due to its reactivity. lookchem.com

Utilization in Advanced Materials with Specific Electronic Properties

Derivatives of this compound are investigated for their potential in creating novel materials, such as polymers and coatings, with enhanced durability and resistance to environmental factors. The electronic properties of these molecules are of particular interest. Theoretical studies, such as those using Density Functional Theory (DFT), help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for designing materials with specific electronic characteristics. smolecule.com

Corrosion Inhibition Studies

Indazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys. For instance, some indazole derivatives have been shown to effectively protect mild steel in acidic environments by forming a protective layer on the metal's surface. jmaterenvironsci.com

Research has shown that the inhibition efficiency of certain indazole compounds increases with their concentration. jmaterenvironsci.com For example, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole reached an inhibition efficiency of 87% at a concentration of 10⁻³M for mild steel in 1.0 M HCl. jmaterenvironsci.com Similarly, 5-bromo-1H-indazole has been reported as a highly effective corrosion inhibitor for copper. chemicalbook.com Quantum chemical calculations are often employed to support experimental findings and to understand the mechanism of inhibition at the molecular level. jmaterenvironsci.comdergipark.org.tr

Table 1: Corrosion Inhibition Efficiency of Indazole Derivatives

Compound Metal Corrosive Medium Inhibition Efficiency (%) Concentration
3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole Mild Steel 1.0 M HCl 87 10⁻³M jmaterenvironsci.com
5-bromo-1H-indazole Copper - 97.1 1.5 mM chemicalbook.com
4-bromo-1H-indazole - - 81.3 -
5-Methoxy-indazole (MIA) Copper H₂SO₄ 91.04 - acs.org

Applications in Organocatalysis and Supramolecular Chemistry

The structural framework of this compound derivatives makes them interesting candidates for applications in organocatalysis and supramolecular chemistry. researchgate.net The presence of halogen atoms, like bromine, can facilitate halogen bonding, which is a significant interaction in the formation of supramolecular assemblies. The indazole core itself can participate in π-π stacking interactions, a key feature in both drug design and materials science.

The crystal structure of derivatives such as 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone reveals the formation of inversion dimers through Br⋯O interactions and a three-dimensional network connected by hydrogen bonds and π–π interactions. iucr.orgresearchgate.net These types of interactions are fundamental to the design of supramolecular structures and organocatalysts.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Regioselectivity and Yield

The synthesis of substituted indazoles often presents challenges in controlling regioselectivity, leading to mixtures of N1 and N2-alkylated or acylated products. researchgate.netbeilstein-journals.org Future research should focus on developing new synthetic routes that offer high yields and precise control over the substitution pattern of the indazole ring.

A patented process describes the synthesis of 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole by bromination in N,N-dimethylformamide (DMF), achieving a high yield of 95%. google.com This method provides a solid foundation, but further optimization and exploration of alternative, greener solvents and catalysts could enhance its industrial applicability. google.com

Key areas for future synthetic research include:

Catalyst Development: Investigating novel transition-metal or organocatalytic systems to improve the regioselectivity of functionalization reactions on the indazole core.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 5-Bromo-3-nitro-1H-indazole and its derivatives to improve safety, scalability, and product consistency.

Directed Metalation: Utilizing directing groups to achieve site-selective functionalization at other positions of the indazole ring, thereby creating a wider range of derivatives for screening. For instance, ortho-directed lithiation has been successfully used for other substituted indazoles. thieme-connect.com

Challenges in achieving regioselectivity in N-alkylation of the indazole scaffold have been a significant focus, with various conditions leading to different ratios of N1 and N2 isomers. researchgate.netresearchgate.net For example, studies on methyl 5-bromo-1H-indazole-3-carboxylate showed that the choice of base and solvent system is critical in directing the alkylation to the desired nitrogen. beilstein-journals.org Developing methodologies that provide exclusive or near-exclusive regioselectivity for this compound remains a key objective.

Deeper Mechanistic Understanding of Complex Reaction Pathways and Intermediates

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. While the bromination of 5- or 6-nitroindazole (B21905) using Br2 in DMF is known to yield the 3-bromo derivative, the precise mechanistic details, including the role of intermediates and transition states, warrant deeper investigation. chim.it

Future mechanistic studies could involve:

In-situ Spectroscopy: Employing techniques like NMR and IR spectroscopy under reaction conditions to detect and characterize transient intermediates.

Kinetic Studies: Performing detailed kinetic analysis to elucidate the rate-determining steps and the influence of various reaction parameters.

Isotope Labeling: Using isotopically labeled reagents to trace the pathways of atoms throughout the reaction sequence.

Studies on the reaction of nitro-indazoles with formaldehyde (B43269) have shown that the reaction proceeds via the neutral indazole reacting with protonated formaldehyde, as the indazolium cation is unlikely to react directly. acs.orgnih.gov Similar detailed mechanistic investigations into the reactions of this compound would provide invaluable insights for synthetic chemists.

Advanced Computational Modeling and Predictive Analytics for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating the discovery process. Density Functional Theory (DFT) has been effectively used to study the mechanisms of indazole alkylation, suggesting that chelation and non-covalent interactions can drive regioselectivity. researchgate.netbeilstein-journals.org

Future computational efforts should focus on:

QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound derivatives with their biological activities. longdom.org Such models can predict the potency of new, unsynthesized compounds. longdom.org

Molecular Docking: Using molecular docking simulations to predict the binding modes of these compounds with potential biological targets, such as protein kinases. This can help in rational drug design and in understanding the mechanism of action at a molecular level.

Reaction Pathway Modeling: Applying high-level theoretical calculations to map out the potential energy surfaces of synthetic reactions, identifying transition states and intermediates to corroborate and explain experimental findings. acs.org

For instance, computational studies on similar compounds have been used to rationalize bioactivity data and predict binding modes in target proteins. Applying these advanced modeling techniques specifically to this compound would significantly enhance the understanding of its chemical and biological behavior.

Identification of Novel Biological Targets and Therapeutic Applications

Indazole derivatives are recognized as important pharmacophores with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The presence of both a bromine atom and a nitro group in this compound suggests a high potential for potent biological activity. The nitro group can undergo bioreduction to form reactive intermediates, while the bromine atom can enhance binding to target sites.

Future research should aim to:

High-Throughput Screening: Screen this compound and a library of its derivatives against a wide array of biological targets, including kinases, proteases, and receptors. The indazole scaffold is known to be a core structure for kinase inhibitors.

Mechanism of Action Studies: Once a lead compound is identified, detailed biological studies are needed to elucidate its precise mechanism of action. This includes identifying the direct molecular target and understanding its impact on cellular signaling pathways.

Anticancer and Antimicrobial Potential: Given that nitro-substituted indazoles have shown promise as anticancer and antimicrobial agents, these therapeutic areas are particularly promising for investigation. longdom.org For example, derivatives of 3-Iodo-6-methyl-5-nitro-1H-indazole have demonstrated kinase inhibition activity.

The table below summarizes the potential therapeutic applications based on the activities of structurally related indazole compounds.

Therapeutic AreaPotential Target/MechanismReference
OncologyKinase Inhibition (e.g., JAK2, CDK2)
Infectious DiseasesInhibition of microbial growth
InflammationAnti-inflammatory pathways researchgate.netsmolecule.com

Expansion into Emerging Fields of Chemical Science and Technology

Beyond medicinal chemistry, the unique electronic and structural properties of this compound make it a candidate for applications in other advanced scientific fields.

Potential areas for exploration include:

Materials Science: The indazole ring system can be incorporated into organic materials for electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The compound and its derivatives could also be investigated as components of dyes and pigments.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and other heteroatoms are often effective corrosion inhibitors. A derivative, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, has been studied as a corrosion inhibitor for mild steel, with its efficacy rationalized by DFT calculations. jmaterenvironsci.com Investigating this compound for similar applications is a logical next step.

Chemical Sensing: The functional groups on the molecule could be tailored to interact selectively with specific analytes, forming the basis for novel chemical sensors.

The development of this compound for such applications would require interdisciplinary collaboration between organic chemists, materials scientists, and engineers to fully realize its potential.

Q & A

Q. Resolution Strategies :

  • Use 2D NMR (HSQC, HMBC) to assign ambiguous signals .
  • Compare with DFT-calculated spectra for validation .

Basic: What substitution reactions are feasible at the bromine or nitro positions?

Methodological Answer:

  • Bromine Substitution :
    • Suzuki Coupling : Replace Br with aryl/vinyl groups using Pd(PPh₃)₄ and boronic acids .
    • Nucleophilic Aromatic Substitution : Use NaH/K₂CO₃ with amines or thiols .
  • Nitro Reduction : Convert NO₂ to NH₂ via catalytic hydrogenation (H₂/Pd-C) or hydrazine/Raney nickel .

Example : Reduction of 5-nitro-3-bromoindazole to 5-amino-3-bromoindazole using hydrazine hydrate and Raney nickel .

Advanced: How is this compound applied in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibitor Scaffold : The indazole core is modified to target ATP-binding pockets (e.g., JAK2 inhibitors) .
  • Probe for Nitroreductase Activity : Nitro groups act as substrates for bacterial/enzymatic reduction, enabling fluorescence-based assays .

Case Study : Incorporation into hybrid molecules (e.g., with chlorophenyl groups) enhances antiproliferative activity .

Basic: What analytical methods ensure purity and structural fidelity?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area) .
  • HRMS : Confirm molecular ion ([M+H]⁺ = 242.03 m/z for C₇H₄BrN₃O₂) .
  • Elemental Analysis : Validate C, H, N, Br ratios within ±0.4% .

Advanced: What crystallographic challenges arise with this compound?

Methodological Answer:

  • Disorder : Bromine and nitro groups may exhibit positional disorder. Mitigate by collecting data at low temperature (100 K) .
  • Twinned Crystals : Use SHELXL ’s TWIN/BASF commands to refine twin laws .

Q. Table: SHELXL Refinement Parameters

ParameterValuePurpose
R1<0.05Fit to observed data
wR2<0.10Weighted residuals
S~1.0Goodness-of-fit

Basic: How to reduce the nitro group to an amine without side reactions?

Methodological Answer:

  • Catalytic Hydrogenation : Use 10% Pd/C in ethanol under H₂ (1 atm, 25°C) for selective reduction .
  • Hydrazine/Raney Nickel : Heat with excess hydrazine hydrate in iPrOH/DMF (80°C, 4h) .

Note : Over-reduction (e.g., debromination) is avoided by controlling reaction time and catalyst loading.

Advanced: How do substituent positions affect reactivity and bioactivity?

Methodological Answer:

  • Bromine at C5 : Enhances electrophilicity for cross-coupling .
  • Nitro at C3 : Stabilizes charge-transfer complexes in crystal packing .

Q. Comparative Table: Substituent Effects

SubstituentPositionReactivity/BioactivityReference
BrC5Facilitates Suzuki coupling
NO₂C3Increases metabolic stability
FC6Enhances membrane permeability

Basic: What safety protocols are critical when handling nitro-substituted indazoles?

Methodological Answer:

  • Explosivity Risk : Avoid grinding dry nitro compounds; use wet-sanding .
  • Toxicity : Wear nitrile gloves and work in a fume hood to prevent inhalation .
  • Storage : Keep in amber vials at RT, away from light and oxidizers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.